molecular formula C8H6F4O B180137 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol CAS No. 124004-74-6

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol

Cat. No. B180137
M. Wt: 194.13 g/mol
InChI Key: PTVUXYXOBKWMNP-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” is an organic compound with the molecular formula C8H6F4O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” consists of a two-carbon chain with three fluorine atoms attached to the second carbon atom and a 2-fluorophenyl group attached to the first carbon atom .


Physical And Chemical Properties Analysis

“2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol” is a liquid at room temperature . Its molecular weight is 194.13 .

Scientific Research Applications

  • Kinetic Resolution of Racemic Mixtures : This compound is used in the kinetic resolution of racemic mixtures of 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation, showing potential in preparing enantiomerically pure substances (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).

  • Synthesis of Fluorinated Compounds : It is used in the synthesis of various fluorinated compounds, such as 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols, demonstrating its utility in the preparation of complex fluorine-containing molecules (R. Singh, D. Chakraborty, & J. Shreeve, 2001).

  • Aldosterone Synthase Inhibition : This compound has been identified as a novel potent aldosterone synthase inhibitor, indicating its potential in pharmaceutical applications, especially for treating conditions affected by aldosterone (Masaki Meguro et al., 2017).

  • X-Ray Crystal Structures Analysis : It is used in crystallography to understand molecular structures and interactions. This application is critical for the development of new materials and pharmaceuticals (M. Percino et al., 2008).

  • Optical Resolution in Organic Solvents : The compound is involved in lipase-catalyzed optical resolution, important in the field of green chemistry for producing enantiomerically pure substances (Katsuya Kato et al., 1995).

  • Laser-Induced Fluorescence Spectroscopy : It is studied in laser-induced fluorescence spectroscopy to understand molecular behavior, essential in fields like analytical chemistry and material science (S. S. Panja, P. Biswas, & T. Chakraborty, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, H335, and H227 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUXYXOBKWMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631335
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol

CAS RN

124004-74-6
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Golubev, AF Shidlovskii, AS Peregudov… - Russian Chemical …, 2014 - Springer
A convenient synthetic method to access hitherto unknown 3-(trifluoromethyl)- and 3-(difluoromethyl)-2,1-benzisoxazoles by the reaction of sodium azide with 1-(2-halophenyl)-2,2,2-…
Number of citations: 7 link.springer.com
CB Kelly, MA Mercadante, TA Hamlin… - The Journal of …, 2012 - ACS Publications
A simple, mild method for the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones (TFMKs) using the oxoammonium salt 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-…
Number of citations: 79 pubs.acs.org

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